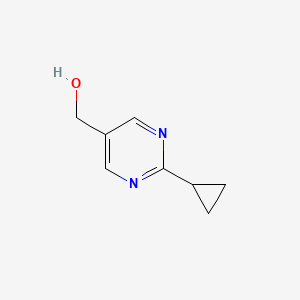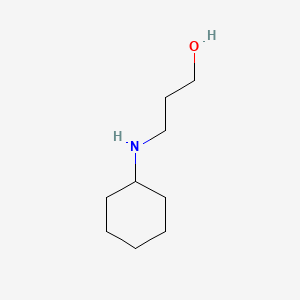
3-(Cyclohexylamino)propan-1-ol
Vue d'ensemble
Description
“3-(Cyclohexylamino)propan-1-ol” is a compound with the molecular formula C9H19NO . It is also known as N-Cyclohexyl-1-aminopropan-3-ol .
Molecular Structure Analysis
The molecular structure of “3-(Cyclohexylamino)propan-1-ol” consists of a cyclohexane ring attached to an amine group and a propanol group . The InChI code for this compound is 1S/C9H19NO.ClH/c11-8-4-7-10-9-5-2-1-3-6-9;/h9-11H,1-8H2;1H .Physical And Chemical Properties Analysis
“3-(Cyclohexylamino)propan-1-ol” has a molecular weight of 157.25 . It has 2 hydrogen bond donors, 2 hydrogen bond acceptors, and 4 rotatable bonds . The exact mass is 157.146664230 and the mono-isotopic mass is 157.146664230 .Applications De Recherche Scientifique
Analytical Chemistry Application
3-(Cyclohexylamino)propan-1-ol plays a role in the stabilization of metals in organic media. A study by Silva et al. (1993) demonstrated that adding propan-1-ol to a mixture of kerosene and water results in a stable three-component solution, which stabilizes metals like copper and lead for direct determination in analytical solutions (Silva, Campos, Curtius, & Sella, 1993).
Antifungal Research
In the field of medicinal chemistry, 3-(Cyclohexylamino)propan-1-ol derivatives have shown significant potential. A study by Zambrano-Huerta et al. (2019) synthesized 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, demonstrating high activity against Candida strains, suggesting potential antifungal applications (Zambrano-Huerta et al., 2019).
Catalysis and Chemical Synthesis
Houghton, Voyle, and Price (1980) reported the use of 3-(o-Fluorophenyl)propan-1-ol, a related compound, in the synthesis of chromans through chromium tricarbonyl complexes, indicating its relevance in organic synthesis and catalysis (Houghton, Voyle, & Price, 1980).
Antimicrobial and Antioxidant Research
Čižmáriková et al. (2020) studied a series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, which include propan-1-ol derivatives, for their antimicrobial and antioxidant activities. They found that these activities were lower compared to certain beta blockers, highlighting the compound's potential in pharmaceutical applications (Čižmáriková, Markuliak, Habala, Valentová, & Bilková, 2020).
Sensor Technology
Wang et al. (2001) explored the use of mono-(6-cyclohexylamino-6-deoxy)-beta-cyclodextrin, a derivative, as a sensing material in quartz crystal microbalances for detecting alcohol and solvent vapors. This research indicates the potential application of 3-(Cyclohexylamino)propan-1-ol derivatives in sensor technology (Wang, Chen, He, Kang, You, & Liu, 2001).
Safety And Hazards
“3-(Cyclohexylamino)propan-1-ol” may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
3-(cyclohexylamino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c11-8-4-7-10-9-5-2-1-3-6-9/h9-11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOAUWHTDKZVPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40185062 | |
| Record name | N-Cyclohexylpropanolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40185062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclohexylamino)propan-1-ol | |
CAS RN |
31121-12-7 | |
| Record name | 3-(Cyclohexylamino)-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31121-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 44899 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031121127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC44899 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44899 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Cyclohexylpropanolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40185062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1360903.png)
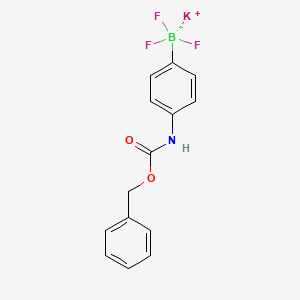
![1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1360911.png)
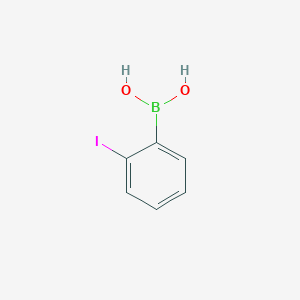
![1-(4-Methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1360913.png)

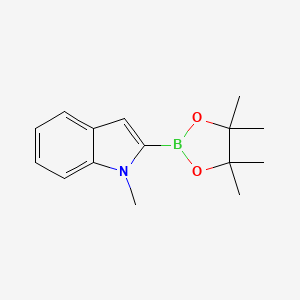
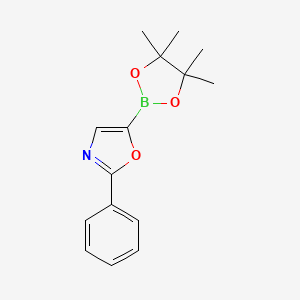
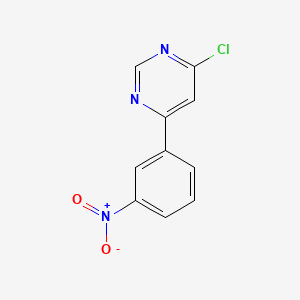


![3-[(3-Methylphenoxy)methyl]azetidine](/img/structure/B1360925.png)
